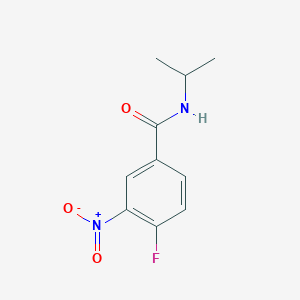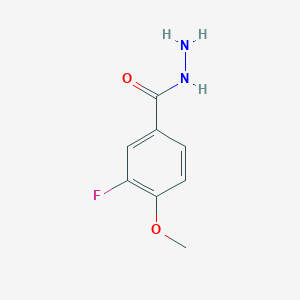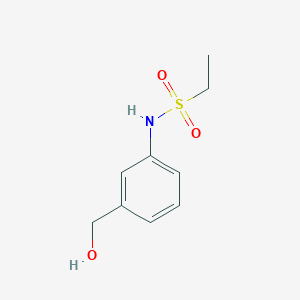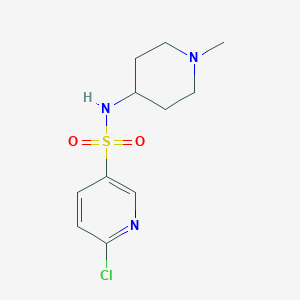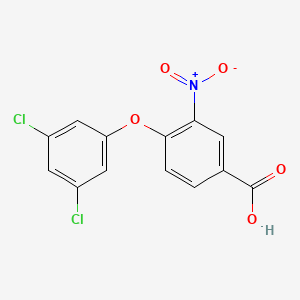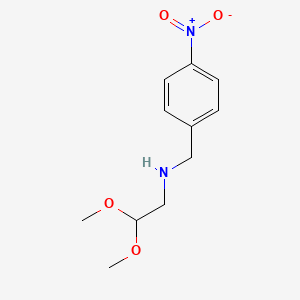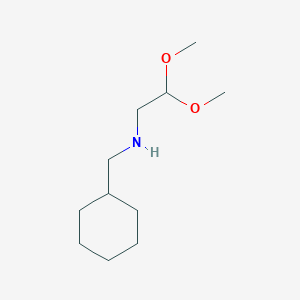amine](/img/structure/B7858900.png)
[(4-Methyl-3-nitrophenyl)methyl](propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-3-nitrophenyl)methylamine is an organic compound that features a nitro group and a methyl group attached to a benzene ring, with a secondary amine group linked to an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)methylamine typically involves a multi-step process:
Nitration: The starting material, 4-methylbenzyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-methyl-3-nitrobenzyl chloride.
Amination: The nitro compound is then subjected to a nucleophilic substitution reaction with isopropylamine under basic conditions to replace the chloride with the amine group, yielding (4-Methyl-3-nitrophenyl)methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-3-nitrophenyl)methylamine can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Reduction: 4-methyl-3-aminophenylmethyl(propan-2-yl)amine.
Oxidation: 4-carboxy-3-nitrophenylmethyl(propan-2-yl)amine.
Substitution: Various N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(4-Methyl-3-nitrophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting neurological conditions due to its amine functionality.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of (4-Methyl-3-nitrophenyl)methylamine depends on its specific application:
In medicinal chemistry: , it may act as a neurotransmitter analog, interacting with specific receptors in the brain.
In materials science: , its electronic properties can be exploited in the design of conductive polymers or other advanced materials.
Comparación Con Compuestos Similares
(4-Methyl-3-nitrophenyl)methylamine can be compared with other similar compounds such as:
4-Methyl-3-nitrobenzylamine: Lacks the isopropyl group, which may affect its reactivity and applications.
4-Methyl-3-aminophenylmethyl(propan-2-yl)amine:
4-Carboxy-3-nitrophenylmethyl(propan-2-yl)amine:
Propiedades
IUPAC Name |
N-[(4-methyl-3-nitrophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-7-10-5-4-9(3)11(6-10)13(14)15/h4-6,8,12H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCMEWHIYWNBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
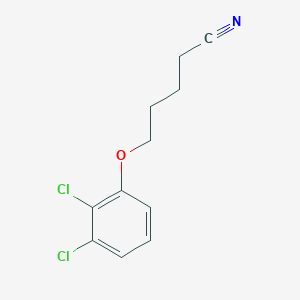
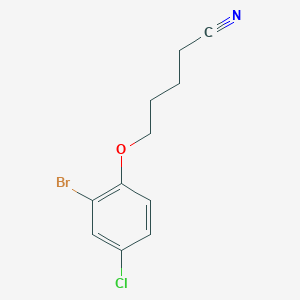
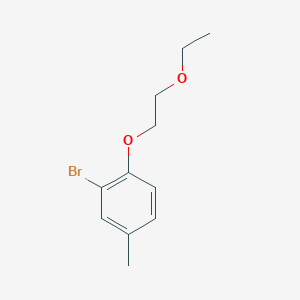
![4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7858833.png)
![4-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7858838.png)
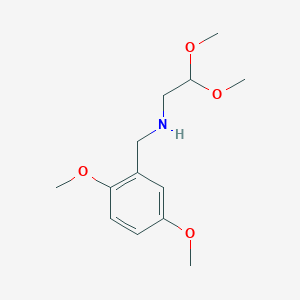
![N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)cyclopropanamine](/img/structure/B7858858.png)
